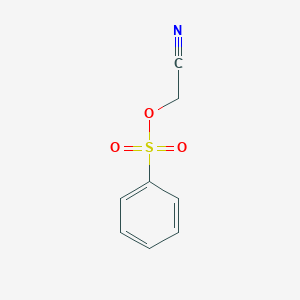

Cyanomethyl benzenesulfonate

Overview

Description

This structure confers unique reactivity, making it valuable in organic synthesis, particularly as an intermediate in nucleophilic substitution reactions or as a sulfonating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with cyanomethyl alcohol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl benzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethyl group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: It can be reduced to form corresponding sulfonamides or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzenesulfonates.

Oxidation Reactions: Products include benzenesulfonic acid and its derivatives.

Reduction Reactions: Products include sulfonamides and other reduced compounds.

Scientific Research Applications

Scientific Research Applications

Cyanomethyl benzenesulfonate is employed across multiple scientific disciplines:

Chemistry

- Organic Synthesis : It serves as a versatile reagent in the synthesis of complex organic molecules and intermediates. Its unique reactivity allows chemists to create various substituted benzenesulfonates, enhancing synthetic pathways in organic chemistry.

Biology

- Enzyme Mechanisms : The compound is used as a probe in biochemical assays to study enzyme mechanisms. For instance, it has been utilized in research focusing on carbonic anhydrase inhibition, revealing potential anticancer and antimicrobial properties .

Medicine

- Therapeutic Applications : this compound derivatives have been investigated for their potential as therapeutic agents. Research indicates that certain derivatives exhibit significant enzyme inhibition and may induce apoptosis in cancer cell lines .

Industry

- Production of Specialty Chemicals : This compound is also used in the manufacturing of dyes and pigments. Its ability to modify molecular structures makes it valuable in creating colorants with specific properties.

Case Studies

- Anticancer Research : A study demonstrated that certain derivatives of this compound showed effective inhibition against carbonic anhydrase IX, with IC50 values indicating strong selectivity for cancerous cells over normal cells .

- Antimicrobial Applications : Research on halo-substituted variants of this compound revealed their effectiveness as antimicrobial agents, inhibiting bacterial and fungal growth on various substrates such as paints and coatings .

- Dye Manufacturing : this compound has been utilized in the dye industry to produce specialty colorants that require specific chemical modifications for enhanced performance .

Mechanism of Action

The primary mechanism of action of cyanomethyl benzenesulfonate involves its ability to act as a cyanomethylating agent. It introduces a cyanomethyl group into target molecules through nucleophilic substitution reactions. The molecular targets include various organic compounds, and the pathways involved typically include the formation of intermediate complexes that facilitate the transfer of the cyanomethyl group.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence provided focuses on benzoate esters, which differ from Cyanomethyl benzenesulfonate in functional groups (ester vs. sulfonate). However, a comparative analysis of structural analogs can still highlight key distinctions:

Table 1: Structural and Functional Comparison

| Compound | CAS # | Functional Group | Key Features |

|---|---|---|---|

| This compound | N/A | Sulfonate (–SO₃⁻) | High polarity, stability, and utility in sulfonation reactions. |

| Phenyl benzoate | 93-99-2 | Benzoate ester | Aromatic ester; used in fragrances and plasticizers due to mild reactivity. |

| Methyl benzoate | 93-58-3 | Aliphatic benzoate ester | Low toxicity, common solvent; hydrolyzes to benzoic acid under acidic conditions. |

| Isopropyl benzoate | 939-48-0 | Branched-chain ester | Enhanced lipophilicity; used in cosmetics and topical formulations. |

Key Differences:

Reactivity: this compound’s sulfonate group facilitates nucleophilic displacement, whereas benzoate esters undergo hydrolysis or transesterification . The cyanomethyl group offers a nitrile functional handle absent in benzoates, enabling reactions like cyanoalkylation.

Applications: Benzoates (e.g., methyl benzoate) are favored in consumer products due to low toxicity and biodegradability. In contrast, sulfonates like this compound are niche intermediates in specialized syntheses .

Regulatory Status: Benzoates (e.g., isopropyl benzoate) are widely approved for cosmetics and food additives.

Research Findings and Data Gaps

However, inferences can be drawn:

- Thermal Stability : Sulfonates generally exhibit higher thermal stability than benzoates due to strong S–O bonds, as seen in analogous compounds like sodium benzenesulfonate.

- Solubility: this compound is likely more water-soluble than hydrophobic benzoate esters (e.g., isopropyl benzoate).

Biological Activity

Cyanomethyl benzenesulfonate (CMBS), with the chemical formula C₈H₇NO₃S, is an organic compound recognized for its potential as a cyanomethylating agent . This compound has garnered interest in various fields, particularly in biochemical research due to its ability to modify proteins and influence biological pathways. This article delves into the biological activity of CMBS, examining its mechanisms of action, biochemical properties, and applications in scientific research.

1. Overview of this compound

This compound is characterized by the presence of a cyanomethyl group (-CH₂-CN) attached to a benzenesulfonate moiety. The sulfonate group enhances its reactivity and solubility in biological systems, making it a valuable tool in chemical biology and medicinal chemistry.

2.1 Target Enzymes

CMBS primarily interacts with sulfotransferase enzymes , which are crucial for the sulfonation process—a biochemical reaction where a sulfonate group is transferred to an organic molecule. This interaction modifies the target molecules, influencing their biological activity and metabolism.

2.2 Protein Modification

CMBS can covalently attach the cyanomethyl group to the thiol groups of cysteine residues in proteins. This modification can alter protein structure, function, and activity through several mechanisms:

- Enzyme Inhibition : By modifying key residues, CMBS may inhibit enzyme activity, impacting various metabolic pathways.

- Signal Transduction : Changes in protein conformation can affect signaling pathways, potentially leading to altered cellular responses.

This compound exhibits unique biochemical properties due to its functional groups:

- Reactivity : The electron-withdrawing nature of the cyanomethyl group increases the electrophilicity of CMBS, enhancing its ability to react with nucleophiles such as thiols.

- Solubility : The sulfonate group contributes to increased solubility in aqueous environments, facilitating its use in biological assays.

4. Applications in Scientific Research

CMBS finds applications across various domains:

- Chemical Synthesis : It serves as a reagent in organic synthesis for introducing cyanomethyl groups into other molecules.

- Biochemical Assays : Utilized as a probe to study enzyme mechanisms and protein interactions.

- Drug Development : Investigated for its potential as a precursor in synthesizing novel pharmaceuticals.

5.1 Anticancer Activity

Research has indicated that compounds similar to CMBS exhibit anticancer properties by disrupting microtubule dynamics and inducing apoptosis in cancer cells. For instance, studies on sulfonamide derivatives have shown promising results against various cancer cell lines, suggesting that CMBS could possess similar activities .

5.2 Enzyme Interaction Studies

A study highlighted how CMBS modifies proteins involved in drug metabolism and detoxification processes. By covalently attaching to cysteine residues, it alters enzyme function, which can either enhance or inhibit drug efficacy.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Modifies sulfotransferase activity | |

| Protein Modification | Alters cysteine residues in proteins | |

| Anticancer Potential | Disrupts microtubule dynamics |

Table 2: Comparison with Related Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Cyanomethyl Benzenesulfonate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

- Synthetic Routes : this compound is typically synthesized via sulfonation of cyanomethyl aryl precursors. Key steps include controlling stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) and maintaining anhydrous conditions to avoid hydrolysis .

- Optimization : Use factorial design experiments to test variables (temperature, solvent polarity, catalyst concentration). For example, a 2³ factorial design can evaluate interactions between temperature (25–60°C), solvent (DMF vs. THF), and reaction time (6–24 hrs). Yield improvements are often achieved by adjusting solvent polarity to stabilize intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify benzenesulfonate protons (δ 7.5–8.1 ppm) and cyanomethyl groups (δ 3.8–4.2 ppm). Use DEPT-135 to confirm CH₂ groups .

- FT-IR : Key peaks include S=O stretching (1170–1200 cm⁻¹) and C≡N (2240–2260 cm⁻¹) .

- Chromatography :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve impurities. Monitor at 254 nm for aromatic absorption .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Methodological Answer:

- Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonate ester. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate degradation kinetics. Use Karl Fischer titration to monitor moisture ingress .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO/LUMO). High LUMO energy indicates susceptibility to nucleophilic attack at the sulfonate group .

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction barriers. Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies. Exclude datasets with unvalidated purity (>95% by HPLC) or inconsistent assay conditions (e.g., varying cell lines) .

- Meta-Analysis : Use random-effects models to quantify heterogeneity. Stratify by biological target (e.g., kinase inhibition vs. membrane permeability) to identify confounding variables .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) trace metabolic pathways of this compound in vitro?

Methodological Answer:

- Synthesis of Labeled Analogs : Introduce ¹³C at the cyanomethyl group via K¹³CN in the nucleophilic substitution step. Confirm isotopic purity (>98%) via LC-MS .

- Metabolic Profiling : Incubate labeled compound with hepatocyte cultures. Use HR-MS/MS to detect labeled metabolites (e.g., sulfonic acid derivatives) and map cleavage pathways .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using tools like GraphPad Prism. Assess goodness-of-fit via Akaike Information Criterion (AIC) .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude technical outliers. Replicate experiments in triplicate across independent labs to confirm reproducibility .

Q. How should researchers design experiments to evaluate synergistic effects between this compound and co-administered therapeutics?

Methodological Answer:

- Combination Index (CI) : Use the Chou-Talalay method. Calculate CI values for fixed-ratio mixtures (e.g., 1:1, 1:2) in cell viability assays. CI <1 indicates synergy .

- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) post-treatment to identify pathways modulated by synergy (e.g., apoptosis vs. autophagy) .

Properties

IUPAC Name |

cyanomethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOVHFPWMPUQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073390 | |

| Record name | Acetonitrile, [(phenylsulfonyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-13-2 | |

| Record name | Cyanomethyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanomethyl benzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, [(phenylsulfonyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.